Ibuprofen alcohol, (-)-
Description
Definitional and Stereochemical Context of 1-(4-Isobutylphenyl)ethanol (B131453).
1-(4-Isobutylphenyl)ethanol, a secondary alcohol, is a key organic compound in chemical research. Its structure features a phenyl ring substituted at the para position with an isobutyl group and an ethanol (B145695) group at the adjacent carbon. The compound's molecular formula is C₁₂H₁₈O, and it has a molecular weight of 178.27 g/mol .
A critical aspect of this compound is its stereochemistry. The carbon atom bonded to the hydroxyl group is a chiral center, meaning 1-(4-isobutylphenyl)ethanol can exist as two different enantiomers: (S)-1-(4-isobutylphenyl)ethanol and (R)-1-(4-isobutylphenyl)ethanol. The racemic mixture contains equal amounts of both enantiomers. The specific spatial arrangement of the hydroxyl group, methyl group, and phenyl group around the chiral center defines its (S) or (R) configuration. This chirality is significant as it imparts distinct physical and chemical properties to each enantiomer, making them valuable in asymmetric synthesis. mdpi.com
Interactive Data Table: Properties of 1-(4-Isobutylphenyl)ethanol
| Property | Value |
| IUPAC Name | 1-(4-isobutylphenyl)ethan-1-ol ncats.io |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Stereochemistry | Racemic ncats.ionih.gov |
| Chirality | Contains one chiral center |
Academic Significance within the Scope of Ibuprofen (B1674241) Derivative Research.
The primary academic significance of 1-(4-isobutylphenyl)ethanol lies in its role as a crucial intermediate in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Research has extensively focused on the conversion of this alcohol to ibuprofen through various chemical transformations. stackexchange.com
One of the key areas of investigation is the enantioselective synthesis of ibuprofen. Since the anti-inflammatory activity of ibuprofen is mainly attributed to the (S)-enantiomer, developing synthetic routes that selectively produce (S)-ibuprofen is of great interest. mdpi.comresearchgate.net This has led to research on the asymmetric synthesis and kinetic resolution of 1-(4-isobutylphenyl)ethanol to obtain the desired (S)-enantiomer, which can then be converted to (S)-ibuprofen. mdpi.com For instance, enzymatic reduction of the precursor ketone, 4-isobutylacetophenone, can yield enantiomerically pure forms of 1-(4-isobutylphenyl)ethanol.
Furthermore, 1-(4-isobutylphenyl)ethanol serves as a model substrate in studies of catalytic systems. Researchers investigate different catalysts and reaction conditions to optimize the conversion of the alcohol to ibuprofen, aiming for higher yields, improved efficiency, and greener synthetic processes. comsol.comrsc.org The compound is also studied in the context of ibuprofen's photodegradation, as it is a known photodegradation product.
Historical Development of 1-(4-Isobutylphenyl)ethanol in Relation to Ibuprofen Synthesis Pathways.
The historical development of ibuprofen synthesis has seen a shift towards more efficient and environmentally friendly processes, with 1-(4-isobutylphenyl)ethanol playing a central role in these advancements.
The original synthesis of ibuprofen, developed by the Boots Company in the 1960s, was a six-step process. rsc.orgwikipedia.org A more streamlined, three-step synthesis was later developed by the BHC (Boots-Hoechst-Celanese) Company, which has been the commercial standard since 1992. researchgate.net This "green" synthesis involves the hydrogenation of 4-isobutylacetophenone to produce 1-(4-isobutylphenyl)ethanol. rsc.orgresearchgate.net This alcohol is then subjected to carbonylation to yield ibuprofen. wikipedia.orgresearchgate.net
A key innovation in the BHC process was the use of a palladium catalyst for the carbonylation of 1-(4-isobutylphenyl)ethanol. researchgate.netgoogle.com This step involves reacting the alcohol with carbon monoxide in an acidic aqueous medium. google.com The development of this catalytic step was a significant advancement, leading to a more atom-economical and less wasteful process compared to the original Boots method. rsc.org
Further research has continued to refine the synthesis of ibuprofen from 1-(4-isobutylphenyl)ethanol. This includes the development of methods for recycling the palladium catalyst and optimizing reaction conditions to maximize yield and purity. google.com For example, a patented method describes the carbonylation of 1-(4'-isobutylphenyl)ethanol using a palladium compound complexed with a phosphine (B1218219) ligand, which allows for the precipitation and recycling of the catalyst. google.com These developments highlight the enduring importance of 1-(4-isobutylphenyl)ethanol as a key intermediate in the ongoing quest for more sustainable and efficient methods of ibuprofen production. ewadirect.comucl.ac.uk
Interactive Data Table: Evolution of Ibuprofen Synthesis
| Synthesis Method | Key Intermediate | Number of Steps | Atom Economy |
| Boots Process | - | 6 | ~40% rsc.org |
| BHC Process | 1-(4-Isobutylphenyl)ethanol | 3 | ~77% rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
114937-30-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
IZXWIWYERZDWOA-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Isobutylphenyl Ethanol
Chemo-Catalytic Routes for the Preparation of 1-(4-Isobutylphenyl)ethanol (B131453)
Catalytic Hydrogenation of 4'-Isobutylacetophenone (B122872)
The catalytic hydrogenation of 4'-isobutylacetophenone is a primary and industrially significant method for the production of 1-(4-isobutylphenyl)ethanol. wikipedia.org This process involves the reduction of the ketone functionality to a secondary alcohol using hydrogen gas in the presence of a metal catalyst.
A variety of catalysts have been explored for this transformation, with the goal of achieving high conversion, selectivity, and yield under mild reaction conditions. Commonly employed catalysts include palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) based systems. researchgate.netresearchgate.net For instance, palladium supported on carbon (Pd/C) has demonstrated high catalytic activity for the hydrogenation of acetophenone (B1666503) derivatives at lower temperatures and pressures. researchgate.net To enhance the selectivity towards the desired alcohol and minimize side reactions, such as hydrogenolysis, promoters are often added to the catalyst formulation. A sodium-promoted Pd/C catalyst has been shown to significantly improve the yield of 1-(4-isobutylphenyl)ethanol to over 96% under mild hydrogenation conditions. researchgate.netosti.gov
Copper-based catalysts have also been investigated and are favored for their efficiency in hydrogenation. google.com A process utilizing a catalyst composition comprising copper and one or more other metals has been developed for the production of 1-(4-isobutylphenyl)ethanol from 1-(4-isobutylphenyl)ethanone. google.com This method is noted for its high efficiency and suitability for continuous operation, particularly in a fixed-bed reactor for large-scale industrial production. google.com
The choice of solvent, temperature, and pressure are critical parameters that influence the outcome of the hydrogenation reaction. While some processes are carried out in solvents like methanol (B129727), solvent-free conditions have also been developed to create more environmentally friendly and atom-economical processes.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 4'-Isobutylacetophenone
| Catalyst System | Promoter/Support | Key Advantages | Reported Yield (%) |
| Palladium on Carbon (Pd/C) | Sodium | High yield under mild conditions | >96 researchgate.netosti.gov |
| Palladium on Silica (Pd/SiO2) | - | Improved yield over non-patented literature | ~80 researchgate.net |
| Copper-based | Other metals (e.g., Manganese, Zinc) | High efficiency, suitable for continuous flow | Not specified |
| Raney Nickel | - | High yields in solvent-free conditions | Not specified |
Strategies Involving Organometallic Reagents in 1-(4-Isobutylphenyl)ethanol Precursor Synthesis
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for the formation of carbon-carbon bonds and the synthesis of alcohols. libretexts.orglibretexts.org In the context of 1-(4-isobutylphenyl)ethanol synthesis, these reagents can be employed to react with an appropriate electrophile to generate the desired alcohol.
A common strategy involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with acetaldehyde. This nucleophilic addition to the carbonyl carbon of the aldehyde, followed by an aqueous workup, yields 1-(4-isobutylphenyl)ethanol. The reactivity of organometallic reagents necessitates the use of aprotic solvents, like diethyl ether or tetrahydrofuran (B95107) (THF), and strictly anhydrous conditions to prevent their decomposition. libretexts.org
While highly effective, the use of stoichiometric amounts of organometallic reagents can generate significant waste, which is a consideration for large-scale industrial applications.
Advanced Transition-Metal Catalyzed Approaches in Alcohol Synthesis
Modern organic synthesis has seen the development of advanced transition-metal catalyzed reactions that offer high efficiency and selectivity. scilit.com In the synthesis of 1-(4-isobutylphenyl)ethanol, palladium-catalyzed reactions have been particularly noteworthy. plu.mx
One significant application is in the hydrocarboxylation of 1-(4-isobutylphenyl)ethanol to produce ibuprofen (B1674241). plu.mx While this reaction consumes the alcohol, the underlying catalytic principles are relevant to its synthesis. For instance, palladium complexes, such as PdCl₂(PPh₃)₂, are used in the carbonylation steps. researchgate.net These homogeneous catalysts can exhibit high activity.
Heterogeneous palladium catalysts have also been developed. For example, palladium anchored on montmorillonite (B579905) has shown good activity for the carbonylation of 1-(4-isobutylphenyl)ethanol. plu.mx A key advantage of heterogeneous catalysts is the ease of separation and potential for recycling, which aligns with the principles of green chemistry.
Stereoselective Chemical Synthesis of Enantiopure 1-(4-Isobutylphenyl)ethanol
The synthesis of enantiomerically pure 1-(4-isobutylphenyl)ethanol is crucial for the production of single-enantiomer ibuprofen. This is achieved through stereoselective synthesis, which can be broadly categorized into asymmetric reduction of prochiral ketones and the use of chiral auxiliaries.
Asymmetric Reduction Strategies for Prochiral Ketone Precursors
Asymmetric hydrogenation of the prochiral ketone, 4'-isobutylacetophenone, is a highly effective method for producing enantiomerically enriched 1-(4-isobutylphenyl)ethanol. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction.
Homogeneous chiral catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands, have been extensively studied. mdpi.com For example, Ir or Rh complexes with N-heterocyclic carbene ligands are used for asymmetric hydrogenation. These catalysts can achieve high conversions and enantiomeric excesses (ee). mdpi.com
Biocatalytic reductions, using whole cells of microorganisms or isolated enzymes, have also emerged as a powerful and environmentally benign approach. For instance, the use of Daucus carota (carrot) cells can produce the (S)-isomer of 1-(4-isobutylphenyl)ethanol with greater than 95% ee. Similarly, immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of acetophenone and its analogues, yielding the (S)-enantiomer with over 99% ee. nih.gov
Table 2: Examples of Asymmetric Reduction Methods for 4'-Isobutylacetophenone
| Catalyst/Biocatalyst | Chiral Ligand/Medium | Enantiomeric Excess (ee) (%) | Enantiomer |
| Iridium (Ir) or Rhodium (Rh) complexes | N-heterocyclic carbenes | Not specified | Not specified |
| Daucus carota cells | Ethanol-containing media | >95 | (S) |
| Rhodotorula glutinis (immobilized) | Not applicable | >99 | (S) nih.gov |
Chiral Auxiliary-Mediated Transformations in Enantiopure 1-(4-Isobutylphenyl)ethanol Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
In the synthesis of enantiopure 1-(4-isobutylphenyl)ethanol, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, an acyl derivative of a chiral auxiliary, such as an oxazolidinone or a pseudoephedrine derivative, can undergo a diastereoselective reaction with an organometallic reagent. nih.gov
The chiral auxiliary creates a diastereomeric intermediate where one face of the reactive center is sterically hindered, leading to a preferential attack of the nucleophile from the less hindered face. Subsequent cleavage of the auxiliary from the product yields the enantiomerically enriched alcohol. The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction. Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. nih.gov
Biocatalytic Transformations and Enantioselective Production of 1 4 Isobutylphenyl Ethanol
Enzymatic Reduction of Prochiral Ketones to Chiral Alcohols
The enzymatic reduction of prochiral ketones to their corresponding chiral alcohols is a powerful strategy for asymmetric synthesis. This transformation is often catalyzed by a class of enzymes known as oxidoreductases, particularly alcohol dehydrogenases (ADHs), which facilitate the transfer of a hydride from a cofactor, such as NADH or NADPH, to the carbonyl carbon of the ketone. nih.govfrontiersin.org This process can yield chiral alcohols with very high enantiomeric purity.
Alcohol dehydrogenases (ADHs) are widely utilized for the enantioselective reduction of carbonyl groups to produce valuable chiral compounds, including alcohols that serve as building blocks in organic synthesis. nih.gov These enzymes facilitate the interconversion between alcohols and aldehydes or ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) as a cofactor. frontiersin.orgwikipedia.org The synthesis of chiral precursors for ibuprofen (B1674241) alcohol, specifically the asymmetric reduction of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol (B131453), is a key application of this technology.
While many commercially available ADHs, such as yeast alcohol dehydrogenase (YADH), have limitations in terms of substrate specificity or enantioselectivity, recent research has identified novel bacterial ADHs with superior properties for technical applications. nih.govresearchgate.net For instance, ADHs from the genus Lactobacillus have been found to exhibit high specificity for producing (R)-alcohols, while other bacterial ADHs can produce the (S)-enantiomer. nih.govresearchgate.net The use of whole-cell biocatalysts, such as Daucus carota (carrot) cells, has been shown to produce the (S)-isomer of 1-(4-isobutylphenyl)ethanol with an enantiomeric excess (ee) greater than 95%.
The versatility of ADHs allows them to accept a wide variety of ketones and ketoesters as substrates, making them suitable for producing a range of chiral alcohols on a technical scale. nih.govresearchgate.net The economic feasibility of these processes is often enhanced by coupling the primary reaction with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase to regenerate the required NAD(P)H. nih.govresearchgate.net
Microbial biotransformation serves as an effective method for producing hydroxylated derivatives of complex molecules like ibuprofen. Various bacterial and fungal strains have demonstrated the ability to metabolize ibuprofen, introducing hydroxyl groups at different positions on the molecule through enzymatic action. These transformations often represent the initial steps in microbial degradation pathways. researchgate.net
For example, the bacterium Priestia megaterium transforms ibuprofen into several products, including 2-hydroxyibuprofen (B1664085) and carboxyibuprofen, through the hydroxylation of the isobutyl side chain. nih.govdntb.gov.ua This process is believed to involve cytochrome P450 enzyme systems. nih.govdntb.gov.ua Similarly, Bacillus thuringiensis B1 has been shown to hydroxylate both the aliphatic chain and the aromatic ring of ibuprofen, yielding intermediates like 2-hydroxyibuprofen. nih.gov The fungus Nocardia sp. can also convert ibuprofen into derivatives such as ibuprofenol. nih.gov
In some cases, microbial metabolism can lead to the cleavage of the aromatic ring. The bacterium Variovorax Ibu-1, isolated from activated sewage sludge, can use ibuprofen as its sole carbon source. researchgate.net This strain is believed to metabolize the compound via a pathway that involves the formation of trihydroxyibuprofen, a catecholic intermediate that subsequently undergoes meta-ring fission. researchgate.net These microbial transformation pathways highlight the diverse enzymatic machinery available in microorganisms for modifying and degrading pharmaceutical compounds.
| Microorganism | Transformation Product(s) | Pathway/Key Reaction |
| Priestia megaterium | 2-hydroxyibuprofen, carboxyibuprofen | Hydroxylation of isobutyl side chain |
| Bacillus thuringiensis B1 | 2-hydroxyibuprofen | Hydroxylation of aliphatic chain and aromatic ring |
| Nocardia sp. NRRL 5646 | Ibuprofenol | Biotransformation of ibuprofen |
| Variovorax Ibu-1 | Trihydroxyibuprofen | Ring hydroxylation followed by meta-ring fission |
Lipase-Catalyzed Reactions Involving Ibuprofen Esters and Alcohols
Lipases are a versatile class of enzymes widely used in biocatalysis for their ability to catalyze the hydrolysis and synthesis of esters with high stereoselectivity. ubbcluj.ronih.gov This property makes them ideal for the kinetic resolution of racemic mixtures of chiral acids and alcohols, including the precursors to enantiomerically pure ibuprofen alcohol. ubbcluj.ronih.govias.ac.in In a kinetic resolution process, the lipase (B570770) selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and allowing for their separation.
Lipase-catalyzed enantioselective esterification is a common and effective method for the chiral resolution of racemic ibuprofen and its alcohol precursors. nih.govnih.gov In this process, a racemic mixture of a chiral carboxylic acid (like ibuprofen) is reacted with an alcohol in the presence of a lipase. The enzyme preferentially catalyzes the esterification of one enantiomer, typically the (S)-enantiomer of ibuprofen, at a much higher rate than the other. nih.govnih.govresearchgate.net This results in a mixture containing the ester of one enantiomer and the unreacted acid of the other, which can then be separated.
Conversely, the enantioselective hydrolysis of a racemic ester can also be employed for resolution. In this approach, a racemic ester of ibuprofen is subjected to hydrolysis catalyzed by a lipase in an aqueous environment. The lipase selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid, allowing for the separation of the resulting acid and the remaining unreacted ester. ubbcluj.ro
Lipase-mediated acetylation is a specific application of this principle for resolving racemic alcohols. This technique has been used for the kinetic resolution of 1-(4-isobutylphenyl)ethanol, where a lipase selectively esterifies one enantiomer, leaving the desired unreacted alcohol with high enantiomeric purity.
The success of a biocatalytic resolution process depends heavily on the choice of enzyme and the optimization of reaction conditions. Screening various lipases from different sources is a crucial first step, as their activity and enantioselectivity can vary significantly. ubbcluj.roias.ac.in Lipases from Candida cylindracea (now Candida rugosa), Mucor miehei, and Rhizomucor miehei have been extensively studied for the resolution of ibuprofen and have shown high enantioselectivity for the (S)-enantiomer. ubbcluj.ronih.govias.ac.inresearchgate.net
The following table summarizes the performance of different lipases under various conditions for the enantioselective esterification of ibuprofen.
| Lipase Source | Alcohol | Solvent | Enantioselectivity (E-value) | Reference |
| Candida cylindracea | n-Butanol | Diisopropyl ether | 5 | ias.ac.in |
| Candida cylindracea | n-Hexanol | Diisopropyl ether | 6 | ias.ac.in |
| Candida cylindracea | n-Octanol | Diisopropyl ether | 8 | ias.ac.in |
| Yarrowia lipolytica | Ethanol (B145695) | n-Hexane | 47.22 | google.com |
Chiral Resolution and Advanced Analytical Characterization of 1 4 Isobutylphenyl Ethanol
Chromatographic Techniques for Enantiomeric Separation
The separation of enantiomers, such as the (R)- and (S)-forms of 1-(4-isobutylphenyl)ethanol (B131453), is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. researchgate.net Chromatographic techniques, particularly those employing a chiral environment, are the most powerful and widely used methods for achieving this separation. researchgate.netphenomenex.com The primary strategies involve direct separation on a chiral stationary phase (CSP), where transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector immobilized on the support material. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for 1-(4-isobutylphenyl)ethanol
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including ibuprofen (B1674241) and its analogues like 1-(4-isobutylphenyl)ethanol. phenomenex.comscielo.br The success of this method relies heavily on the selection of an appropriate Chiral Stationary Phase (CSP). researchgate.netscielo.br A variety of CSPs have proven effective, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based (e.g., ovomucoid) columns being particularly successful. actamedicamarisiensis.roscielo.brnih.gov
For acidic compounds like ibuprofen, the mobile phase composition, especially its pH and the type of organic modifier, significantly influences retention and resolution. actamedicamarisiensis.ro For instance, on an ovomucoid (OVM) column, the best resolution for ibuprofen enantiomers was achieved with a mobile phase at a pH of 4.7, though a lower pH of 3 allowed for a much faster analysis with good resolution. actamedicamarisiensis.ro Polysaccharide-based CSPs, such as those with immobilized amylose or cellulose derivatives, offer broad applicability and can be used with a wider range of solvents, enhancing method development flexibility. nih.govchiraltech.com
The table below summarizes various HPLC conditions used for the chiral separation of ibuprofen, which serve as a model for its alcohol derivative.
| Chiral Stationary Phase (CSP) | Mobile Phase | Compound | Observations |
| Ultron ES-OVM (Ovomucoid) | Potassium dihydrogen phosphate (B84403) (20 mM, pH=3) / Ethanol (B145695) | Ibuprofen | Good resolution was achieved in less than 8 minutes. actamedicamarisiensis.ro |
| Chiralpak AD (Amylose deriv.) | Hexane / Ethanol (92:8, v/v) with TFA (0.05%, v/v) | Ibuprofen Metabolites | Used for stereospecific analysis of hydroxyibuprofen and carboxyibuprofen. nih.gov |
| Kromasil CHI-TBB | CO2 / Modifier (e.g., alcohols) | Ibuprofen | Showed the best separation properties among 11 different CSPs tested in SFC. nih.gov |
| Chiralpak IG-3 (Immobilized Amylose) | Polar-organic, reversed-phase, and HILIC modes | Various Drugs | A popular choice for separating different pharmaceuticals. nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution of Ibuprofen Alcohol Derivatives
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency. nih.govijper.orgchromatographyonline.com The technique typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent, often an alcohol like methanol (B129727) or isopropanol. chiraltech.comnih.gov
The separation of ibuprofen enantiomers has been successfully demonstrated using packed-column SFC with various polysaccharide-based CSPs. nih.govijper.org The choice of the organic modifier and its concentration are critical parameters that strongly influence separation behavior. chiraltech.comnih.gov Studies have shown that decreasing the percentage of the modifier can favorably increase enantiomer resolution. chiraltech.com The Kromasil CHI-TBB phase, for example, has demonstrated excellent separation properties for ibuprofen enantiomers. nih.gov The optimized methods developed for ibuprofen can be readily adapted for its derivatives, including 1-(4-isobutylphenyl)ethanol.
The following table details exemplary SFC conditions for the chiral resolution of ibuprofen.
| Chiral Stationary Phase (CSP) | Mobile Phase | Compound | Key Findings |
| Kromasil CHI-TBB | Supercritical CO2 with alcohol modifier | Ibuprofen | The type and content of the modifier strongly influence separation. nih.gov |
| Chiralcel OX-H® | CO2 / Methanol with 0.2% MIPA | Ibuprofen | Method was scaled up for preparative purification, yielding high enantiomeric excess (99.3% for S-form). ijper.org |
| CHIRALPAK IA, IB, IC, ID | Supercritical CO2 with various alcohol modifiers | Profens | The most suitable modifier varied depending on the specific profen molecule. chiraltech.com |
Capillary Electrophoresis (CE) in Enantioseparation Studies
Capillary Electrophoresis (CE) is another effective technique for the enantiomeric separation of pharmaceuticals. nih.govmdpi.com In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form transient diastereomeric inclusion complexes with the analyte enantiomers. nih.govresearchgate.net
For the separation of ibuprofen and its phase I metabolites, a mixture of dextrin (B1630399) and a methylated β-cyclodextrin derivative in the BGE provided a successful simultaneous chiral separation. nih.gov The pH of the buffer is a critical parameter, as it affects the charge of the analyte and the electroosmotic flow. actamedicamarisiensis.ro While one study successfully used a combination of selectors, another found that methyl-β-cyclodextrin alone under the tested parameters did not achieve chiral discrimination for ibuprofen, highlighting the complexity of method development in CE. actamedicamarisiensis.ronih.gov
Derivatization Strategies for Enhanced Chiral Analytical Resolution
Derivatization is a strategy used to enhance the separation and detection of enantiomers. nih.gov This can be approached in two main ways: indirect and direct methods.
The indirect approach involves reacting the racemic analyte, such as 1-(4-isobutylphenyl)ethanol, with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chromatographyonline.comnih.gov These diastereomers have different physical properties and can be separated using standard achiral chromatography. chromatographyonline.com For example, R(-)-2,2,2-Trifluoro-1-(9-Anthryl) Ethanol has been used as a derivatizing reagent for the gas chromatographic-mass spectrometric determination of ibuprofen enantiomers. scielo.br
The direct approach involves modifying the analyte with an achiral reagent to improve its interaction with a chiral stationary phase or to enhance its detectability. researchgate.net For instance, chiral benzyl (B1604629) alcohols, which are structurally analogous to ibuprofen alcohol, have been successfully separated on an N-(3,5-dinitrobenzoyl)-D-phenylglycine (DNBPG) CSP after pre-column derivatization with achiral aromatic acid chlorides. researchgate.net This strategy can improve peak shape and resolution, providing an efficient alternative to direct analysis. researchgate.net
Role of 1 4 Isobutylphenyl Ethanol As a Chiral Synthetic Intermediate
Utilization in the Advanced Synthesis of Chiral Pharmaceutical Intermediates
Enantiomerically pure chiral alcohols are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The biological activity of many drugs is dependent on their specific stereochemistry, with one enantiomer often providing the therapeutic effect while the other may be less active or even cause undesirable side effects. Consequently, the synthesis of single-enantiomer drugs is a primary goal in pharmaceutical development.
(-)-1-(4-Isobutylphenyl)ethanol is a key chiral synthon, primarily recognized for its role in the synthesis of (S)-(+)-Ibuprofen, the enantiomer responsible for the majority of the drug's anti-inflammatory activity. The stereocenter in the alcohol is carried through the synthetic route to establish the final chirality of the target molecule. Access to enantiomerically pure forms of this alcohol, typically through methods like enzymatic kinetic resolution of the racemate or asymmetric reduction of the corresponding ketone (4'-isobutylacetophenone), is therefore a critical first step.
While its application is overwhelmingly documented in the synthesis of Ibuprofen (B1674241), the principles of chiral synthesis mean that enantiopure 1-(4-isobutylphenyl)ethanol (B131453) represents a valuable starting material for other complex chiral molecules. As a chiral secondary alcohol, it can be used to introduce a specific stereochemistry into a larger molecule, a common strategy in the multi-step synthesis of various pharmaceutical compounds. The ability to produce stereoisomerically pure compounds is of great importance in drug discovery to enhance efficacy and minimize adverse effects. chemicalbook.com
Carbonylation Reactions Leading to 2-Arylpropionic Acids from 1-(4-Isobutylphenyl)ethanol
The carbonylation of 1-(4-isobutylphenyl)ethanol is a cornerstone of modern, greener synthetic routes to 2-arylpropionic acids, a class of NSAIDs that includes Ibuprofen. This method, notably developed by the Hoechst Celanese Corporation, represents a significant improvement over older synthetic pathways by reducing the number of steps and minimizing waste. scbt.com
The reaction involves the introduction of a carbonyl group (C=O) into the molecule using carbon monoxide (CO) in the presence of a catalyst. A highly efficient and widely studied catalyst system for this transformation is a palladium complex, such as PdCl₂(PPh₃)₂, promoted by an acid like p-toluenesulfonic acid (TsOH) and a halide source like lithium chloride (LiCl). nih.govnih.gov
The process is believed to proceed through key intermediates. Initially, the alcohol undergoes dehydration to form 4-isobutylstyrene (B134460). This is followed by the addition of HCl (formed in situ or added) across the double bond to generate 1-(4-isobutylphenyl)ethyl chloride. nih.gov This chloride is the active substrate that enters the palladium-catalyzed carbonylation cycle, ultimately yielding Ibuprofen. nih.gov This catalytic process is highly efficient, achieving high reaction rates and excellent selectivity for the desired product. nih.gov
The table below summarizes typical conditions and outcomes for this key carbonylation reaction based on published research findings.
| Catalyst System | Promoters | Temperature (K) | CO Pressure (MPa) | Key Findings | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | TsOH / LiCl | 388 | 5.4 | High reaction rates (TOF up to 1200 h⁻¹) and Ibuprofen selectivity (>95%). Reaction proceeds via 4-isobutylstyrene and 1-(4-isobutylphenyl)ethyl chloride intermediates. | nih.gov |
| Palladium Complex | Inorganic Acid | ~403 | 16.5 | Commercial process with ~99% conversion and >99% selectivity for Ibuprofen. | scbt.com |
| PdCl₂(PPh₃)₂/TsOH/LiCl | - | 378 - 398 | - | Kinetic studies confirm a three-step pathway involving formation of an active palladium(0) species and the active substrate, 1-(4-isobutylphenyl)ethyl chloride. | nih.gov |
Development of Novel Chiral Building Blocks Derived from 1-(4-Isobutylphenyl)ethanol
A chiral building block, or "synthon," is a molecule that contains the necessary carbon skeleton and stereochemistry to be incorporated into a larger, more complex target molecule during synthesis. The development of novel chiral building blocks is essential for expanding the toolbox of synthetic chemists and enabling the efficient construction of new drug candidates. nih.govresearchgate.net
While (-)-1-(4-Isobutylphenyl)ethanol is predominantly used for Ibuprofen synthesis, its structure allows for its theoretical derivatization into other useful chiral building blocks. The secondary alcohol functionality is a versatile handle for chemical modification. For instance:
Conversion to Chiral Amines: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to yield a chiral amine. Chiral amines are a prevalent structural motif in many pharmaceuticals.
Formation of Chiral Ethers and Esters: The alcohol can readily undergo etherification or esterification reactions. Attaching different functional groups through these linkages can create a library of chiral intermediates for various synthetic purposes.
Use as a Chiral Auxiliary: In principle, the molecule could be used as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereochemistry of a reaction at a different site before being cleaved off. wikipedia.org By attaching an achiral substrate to the chiral alcohol, the steric bulk of the isobutylphenyl group could influence subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity.
Although the documented applications of 1-(4-isobutylphenyl)ethanol as a precursor for a diverse range of novel building blocks are not extensive, its inherent chirality and reactive hydroxyl group make it a potentially valuable platform for the development of new synthons for asymmetric synthesis.
Mechanistic and Enzymatic Studies on Ibuprofen Alcohol Metabolism in Vitro
Cytochrome P450-Mediated Hydroxylation Pathways of Ibuprofen (B1674241) and Related Alcohols
The primary route of ibuprofen metabolism is oxidative, carried out predominantly by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govclinpgx.org This process involves the hydroxylation of the isobutyl side chain, resulting in the formation of alcohol metabolites. drugbank.com These oxidative reactions are the initial and rate-limiting steps in the clearance of ibuprofen. nih.gov
In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have identified CYP2C9 as the principal enzyme responsible for the oxidative metabolism of ibuprofen. nih.govnih.gov CYP2C8 also contributes to this process, but to a lesser extent. nih.govresearchgate.net Other isoforms like CYP2C19 and CYP3A4 may play a minor role, particularly at higher concentrations of ibuprofen. nih.govhmdb.cahmdb.ca
These enzymes exhibit notable regio- and stereoselectivity. CYP2C9 is the major isoenzyme responsible for the oxidation of the pharmacologically more active S-(+)-ibuprofen. researchgate.net In contrast, CYP2C8 preferentially metabolizes the R-(-)-ibuprofen enantiomer. nih.govresearchgate.net Specifically, cDNA-expressed CYP2C9 has been shown to favor the formation of S-2- and S-3-hydroxyibuprofen, while CYP2C8 favors the formation of R-2-hydroxyibuprofen. clinpgx.orgnih.gov This enzymatic selectivity is a key factor in the differential metabolism of the two ibuprofen enantiomers. clinpgx.org
| CYP Isoform | Preferred Enantiomer | Primary Metabolite(s) Formed | Reference |
|---|---|---|---|
| CYP2C9 | S-(+)-ibuprofen | S-2-hydroxyibuprofen, S-3-hydroxyibuprofen | nih.govresearchgate.net |
| CYP2C8 | R-(-)-ibuprofen | R-2-hydroxyibuprofen | nih.govnih.gov |
The formation of hydroxylated ibuprofen metabolites occurs through the catalytic action of CYP enzymes. drugbank.com The two major oxidative metabolites are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen (B1141330), formed by hydroxylation at the tertiary and secondary carbon atoms of the isobutyl side chain, respectively. nih.govdrugbank.comnih.gov These alcohol derivatives are considered inactive metabolites. nih.govclinpgx.org
Following the initial hydroxylation, the 3-hydroxyibuprofen can be further oxidized by cytosolic dehydrogenases to form carboxy-ibuprofen, a major metabolite found in urine. nih.govhmdb.ca Small quantities of 1-hydroxyibuprofen have also been identified. nih.gov The generation of these metabolites is a critical step in the detoxification and elimination of ibuprofen from the body. nih.govdrugbank.com
Enzymatic Conversion Mechanisms of Ibuprofen Enantiomers and Implications for Related Alcohols
Ibuprofen is administered as a racemic mixture of its R-(-) and S-(+) enantiomers. nih.govwikipedia.org In vivo, the pharmacologically less active R-enantiomer undergoes a significant unidirectional chiral inversion to the more potent S-enantiomer. nih.govwikipedia.orgnews-medical.net This stereochemical conversion is an enzyme-mediated process that effectively increases the concentration of the active therapeutic agent. wikipedia.org
The key enzyme responsible for the chiral inversion of R-ibuprofen to S-ibuprofen is alpha-methylacyl-CoA racemase (AMACR). nih.govwikipedia.orgnih.gov This process involves a three-step enzymatic pathway. First, acyl-CoA-synthetase converts the R-enantiomer to (-)-R-ibuprofen I-CoA. wikipedia.org Next, AMACR (also referred to as 2-arylpropionyl-CoA epimerase) catalyzes the conversion of (-)-R-ibuprofen I-CoA to (+)-S-ibuprofen I-CoA. wikipedia.orgnews-medical.net Finally, a hydrolase converts (+)-S-ibuprofen I-CoA to the active S-enantiomer. wikipedia.org This unidirectional conversion is estimated to affect 50-65% of an administered dose of R-ibuprofen. nih.govclinpgx.org
In Vitro Studies of Enzyme Kinetics and Inhibition related to Ibuprofen Alcohol Metabolites
In vitro kinetic studies using human liver microsomes have characterized the parameters for the formation of ibuprofen's alcohol metabolites. The rates of formation for both 2- and 3-hydroxy metabolites have been analyzed for both enantiomers. nih.gov
For S-ibuprofen, the high-affinity enzyme kinetics for 2-hydroxylation showed a Vmax of 566 ± 213 pmol/min/mg and a Km of 38 ± 13 µM. For 3-hydroxylation, the Vmax was 892 ± 630 pmol/min/mg with a Km of 21 ± 6 µM. nih.gov For R-ibuprofen, the kinetic parameters for 2-hydroxylation were a Vmax of 510 ± 117 pmol/min/mg and a Km of 47 ± 20 µM, while for 3-hydroxylation, the Vmax was 593 ± 113 pmol/min/mg with a Km of 29 ± 8 µM. nih.gov
| Substrate | Metabolic Reaction | Vmax (pmol/min/mg) | Km (µM) | Reference |
|---|---|---|---|---|
| S-Ibuprofen | 2-Hydroxylation | 566 ± 213 | 38 ± 13 | nih.gov |
| S-Ibuprofen | 3-Hydroxylation | 892 ± 630 | 21 ± 6 | nih.gov |
| R-Ibuprofen | 2-Hydroxylation | 510 ± 117 | 47 ± 20 | nih.gov |
| R-Ibuprofen | 3-Hydroxylation | 593 ± 113 | 29 ± 8 | nih.gov |
Inhibition studies have also been conducted to identify specific inhibitors of these metabolic pathways. Sulfaphenazole, a known CYP2C9 inhibitor, was found to competitively inhibit the formation of all hydroxyibuprofens. The Ki values for sulfaphenazole's inhibition of S-ibuprofen 2- and 3-hydroxylation were 0.12 ± 0.05 µM and 0.07 ± 0.04 µM, respectively. For R-ibuprofen, the corresponding Ki values were 0.11 ± 0.07 µM and 0.06 ± 0.03 µM. nih.gov Sulfaphenazole also competitively inhibited ibuprofen hydroxylation by cDNA-expressed CYP2C9 with Ki values ranging from 0.05 to 0.18 µM and CYP2C8 with Ki values between 0.36 to 0.55 µM. nih.gov
Computational Chemistry and Modeling of 1 4 Isobutylphenyl Ethanol and Its Interactions
Density Functional Theory (DFT) and Molecular Mechanics (MM) Studies on 1-(4-Isobutylphenyl)ethanol (B131453)
Density Functional Theory (DFT) and Molecular Mechanics (MM) are computational methods used to predict the electronic structure and properties of molecules. While direct and extensive DFT and MM studies specifically focused on 1-(4-isobutylphenyl)ethanol are not widely available in the reviewed literature, the principles of these methods can be applied to understand its molecular characteristics.
DFT calculations focus on the electron density to determine the energy and other properties of a molecule. For 1-(4-isobutylphenyl)ethanol, DFT could be used to:
Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms (conformers), the most energetically favorable structure can be identified.
Analyze the electronic properties: Properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity.
Predict spectroscopic properties: DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecule's structure.
Molecular Mechanics (MM) uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This method is computationally less expensive than DFT and is well-suited for studying large molecules and their conformational landscapes. For 1-(4-isobutylphenyl)ethanol, MM could be employed to:
Rapidly screen a large number of conformations: This allows for the identification of low-energy conformers that can then be further studied using more accurate methods like DFT.
Study intermolecular interactions: MM can model how 1-(4-isobutylphenyl)ethanol interacts with other molecules, such as solvents or reactants.
Studies on the parent drug, ibuprofen (B1674241), have utilized these methods extensively. For instance, DFT has been used to study the conformational stability and vibrational spectra of ibuprofen. Such studies provide a framework for how similar computational analyses could be applied to its precursor, 1-(4-isobutylphenyl)ethanol, to elucidate its fundamental chemical properties.
Molecular Docking and Enzyme-Ligand Interaction Analysis Involving Ibuprofen Alcohol Structures
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a drug molecule, interacts with its protein target.
While specific molecular docking studies focusing on 1-(4-isobutylphenyl)ethanol are not prominently featured in the scientific literature, extensive research has been conducted on the docking of ibuprofen and its derivatives with cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the primary targets of NSAIDs. acs.orgresearchgate.net These studies provide valuable insights that can be extrapolated to understand the potential interactions of 1-(4-isobutylphenyl)ethanol.
The binding of ibuprofen to the active site of COX enzymes is a critical step in its anti-inflammatory action. Molecular docking studies have revealed the key amino acid residues involved in this interaction. For example, the carboxylic acid group of ibuprofen is known to form a crucial hydrogen bond with a specific arginine residue in the COX active site. Given that 1-(4-isobutylphenyl)ethanol lacks a carboxylic acid group, its binding affinity and mode of interaction with COX enzymes would be expected to be significantly different and likely much weaker than that of ibuprofen.
However, as a metabolite or precursor, understanding its potential interaction with enzymes is still relevant. Docking simulations could theoretically be performed to investigate if 1-(4-isobutylphenyl)ethanol can bind to the active site of COX enzymes or other metabolizing enzymes. Such a study would involve:
Obtaining the 3D structures of the target enzyme (e.g., COX-2) and 1-(4-isobutylphenyl)ethanol.
Using a docking program to predict the binding poses of the alcohol within the enzyme's active site.
Analyzing the predicted interactions, such as hydrogen bonds and hydrophobic interactions, between the alcohol and the amino acid residues of the enzyme.
Calculating a docking score to estimate the binding affinity.
The following table illustrates a hypothetical comparison of key interaction features for ibuprofen and a predicted interaction for 1-(4-isobutylphenyl)ethanol with a COX-2 enzyme active site.
| Feature | Ibuprofen Interaction with COX-2 | Predicted 1-(4-Isobutylphenyl)ethanol Interaction with COX-2 |
| Key Functional Group | Carboxylic Acid | Hydroxyl Group |
| Primary Interaction | Hydrogen bond with Arginine residue | Potential for weaker hydrogen bond with a suitable residue |
| Hydrophobic Interactions | Isobutylphenyl group fits into a hydrophobic pocket | Isobutylphenyl group would likely occupy the same hydrophobic pocket |
| Binding Affinity | High | Predicted to be significantly lower |
This hypothetical analysis underscores the importance of the carboxylic acid moiety for the high-affinity binding of ibuprofen. While 1-(4-isobutylphenyl)ethanol shares the same hydrophobic isobutylphenyl group, the absence of the carboxylate group would likely result in a much less effective interaction with the COX enzyme.
Simulation and Prediction of Reaction Pathways and Stereoselectivity in 1-(4-Isobutylphenyl)ethanol Transformations
Computational methods are instrumental in simulating and predicting the outcomes of chemical reactions, including the transformation of 1-(4-isobutylphenyl)ethanol into ibuprofen. These simulations can elucidate reaction mechanisms and predict the stereoselectivity of a reaction, which is crucial for producing the desired enantiomer of a chiral drug.
One of the most important industrial transformations of 1-(4-isobutylphenyl)ethanol is its carbonylation to produce ibuprofen. Kinetic modeling studies of this reaction have been performed to understand the reaction pathway and optimize reaction conditions. mdpi.comnih.gov A proposed three-step reaction pathway for the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol (IBPE) is as follows:
Formation of the active catalytic species: The palladium(II) precatalyst is reduced to an active palladium(0) species.
Formation of the active carbonylation substrate: 1-(4-isobutylphenyl)ethanol is converted to 1-(4-isobutylphenyl)ethyl chloride.
The main carbonylation catalytic cycle: The active palladium catalyst reacts with the ethyl chloride substrate and carbon monoxide to form an acyl-palladium intermediate, which then undergoes hydrolysis to yield ibuprofen and regenerate the catalyst.
Furthermore, the reduction of 4'-isobutylacetophenone (B122872) to produce 1-(4-isobutylphenyl)ethanol is a key step in many synthetic routes to ibuprofen. This reaction creates a chiral center, and controlling the stereoselectivity to produce the desired (-)-enantiomer is of significant interest. Computational chemistry can be used to predict the stereoselectivity of such reactions.
Methods for predicting stereoselectivity often involve:
Modeling the transition states: The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the different stereoisomers. DFT calculations can be used to model these transition states and calculate their energies.
Analyzing non-covalent interactions: In many stereoselective reactions, subtle non-covalent interactions between the substrate, reagent, and catalyst in the transition state are responsible for the observed selectivity. Computational models can help to visualize and quantify these interactions.
Developing quantitative structure-selectivity relationships (QSSRs): By building computational models based on a set of known reactions, it is possible to predict the stereoselectivity for new substrates or catalysts.
The following table summarizes the key computational approaches and their applications in studying the transformations of 1-(4-isobutylphenyl)ethanol.
| Transformation | Computational Approach | Application |
| Carbonylation to Ibuprofen | Kinetic Modeling, DFT | Elucidation of the reaction mechanism, identification of intermediates and transition states, optimization of reaction conditions. |
| Reduction of 4'-Isobutylacetophenone | DFT, Transition State Modeling | Prediction of stereoselectivity, understanding the role of the catalyst in controlling the stereochemical outcome. |
These computational studies are vital for the rational design of more efficient and selective synthetic routes to ibuprofen, starting from its precursor, 1-(4-isobutylphenyl)ethanol.
Environmental Biotransformation and Degradation Pathways of Ibuprofen Metabolites Including Alcohols
Microbial Degradation of Ibuprofen (B1674241) and its Hydroxylated Intermediates
The initial step in the microbial degradation of ibuprofen in the environment is typically hydroxylation. mdpi.combohrium.com This process involves the introduction of one or more hydroxyl groups onto the ibuprofen molecule, forming various hydroxylated intermediates. These intermediates, which are alcohol derivatives of ibuprofen, are then further metabolized by microorganisms.
The hydroxylation can occur on the aliphatic side chain or the aromatic ring of the ibuprofen molecule. mdpi.com For instance, the hydroxylation of the isobutyl chain leads to the formation of 1-hydroxyibuprofen and 2-hydroxyibuprofen (B1664085). mdpi.com These hydroxylated metabolites are often more water-soluble than the parent ibuprofen molecule, which can influence their mobility and bioavailability in the environment.
Studies have shown that the degradation of ibuprofen and its hydroxylated intermediates can be quite efficient under aerobic conditions. e3s-conferences.org For example, some bacterial strains have been shown to utilize ibuprofen as their sole source of carbon and energy, completely mineralizing the compound. mdpi.comnih.gov The rate of degradation can be influenced by various environmental factors, including pH, temperature, and the presence of other organic compounds. mdpi.com
Research has also indicated that the microbial communities in environments such as activated sludge in wastewater treatment plants and hyporheic zone sediments are capable of degrading ibuprofen and its hydroxylated metabolites. nih.govresearchgate.net The degradation process in these complex microbial communities often involves a consortium of different microorganisms, each playing a specific role in the metabolic pathway. nih.gov
Identification of Specific Microorganisms and Enzymes Involved in Environmental Degradation
A number of bacterial strains capable of degrading ibuprofen and its hydroxylated intermediates have been isolated and identified from various environments. nih.govnih.gov These microorganisms play a critical role in the natural attenuation of these compounds in soil and aquatic systems.
Several key enzymes are involved in the initial hydroxylation of ibuprofen and the subsequent degradation of its alcohol intermediates. Monooxygenases are frequently responsible for the initial hydroxylation step. mdpi.commdpi.com Following hydroxylation, dehydrogenases can oxidize the resulting alcohol groups. mdpi.com In some degradation pathways, dioxygenases are involved in the cleavage of the aromatic ring. mdpi.commdpi.com
| Microorganism | Enzymes Involved | Key Degradation Steps |
|---|---|---|
| Achromobacter spanius S11 | Monooxygenases, Dehydrogenases, Catechol 1,2-dioxygenase, Laccase | Hydroxylation followed by oxidation. mdpi.com |
| Variovorax sp. Ibu-1 | Meta ring-fission enzymes | Degradation via ring-hydroxylated ibuprofen. nih.govresearchgate.net |
| Sphingomonas sp. Ibu-2 | Acyl-CoA synthase, Dioxygenase, Thiolase | CoA ligation followed by hydroxylation and ring cleavage. nih.govethz.ch |
| Bacillus thuringiensis B1 | Phenol monooxygenase, Hydroquinone monooxygenase, Hydroxyquinol 1,2-dioxygenase | Hydroxylation of both the aromatic ring and aliphatic chain. mdpi.commdpi.com |
| Novosphingobium sp. | Not specified | Utilizes ibuprofen as a carbon and energy source. nih.gov |
| Pseudomonas sp. | Not specified | Utilizes ibuprofen as a carbon and energy source. nih.gov |
Studies on the Intermediate Products of Environmental Biotransformation Pathways
Commonly identified hydroxylated intermediates include 1-hydroxyibuprofen, 2-hydroxyibuprofen, and 3-hydroxyibuprofen (B1141330). nih.gov In some pathways, further hydroxylation can lead to the formation of dihydroxyibuprofen and trihydroxyibuprofen. mdpi.comresearchgate.net These alcohol intermediates are typically transient and are further metabolized. nih.gov
The degradation of these hydroxylated intermediates can proceed through different routes. One pathway involves the oxidation of the alcohol groups to carboxylic acids, leading to the formation of carboxyibuprofen. nih.gov Another pathway involves the cleavage of the aromatic ring, which can lead to the formation of compounds like isobutylcatechol. nih.govethz.ch Subsequent enzymatic reactions break down these intermediates into smaller molecules that can enter central metabolic pathways. mdpi.com
| Intermediate Product | Precursor | Subsequent Metabolite(s) | Microorganism(s) |
|---|---|---|---|
| 1-Hydroxyibuprofen | Ibuprofen | 1,2-dihydroxyibuprofen, Carboxyibuprofen | Achromobacter spanius, Hyporheic zone sediments |
| 2-Hydroxyibuprofen | Ibuprofen | 1,2-dihydroxyibuprofen, 2-(4-hydroxyphenyl)-propionic acid | Bacillus thuringiensis B1, Hyporheic zone sediments |
| Trihydroxyibuprofen | Ibuprofen | Ring cleavage products | Variovorax sp. Ibu-1, Achromobacter spanius S11 |
| Isobutylcatechol | Ibuprofen-CoA | 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid | Sphingomonas sp. Ibu-2 |
| 2-(4-hydroxyphenyl)-propionic acid | Ibuprofen | 1,4-hydroquinone | Bacillus thuringiensis B1 |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying the pharmacological properties of (-)-ibuprofen alcohol?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: In vitro cellular models (e.g., COX-1/2 inhibition assays).
- Intervention: (-)-ibuprofen alcohol administration.
- Comparison: Racemic ibuprofen or other enantiomers.
- Outcome: Enantiomer-specific anti-inflammatory efficacy.
Ensure alignment with gaps in existing literature, such as enantiomeric selectivity in pharmacokinetics .
Q. What are key considerations for designing an experiment to compare the metabolic stability of (-)-ibuprofen alcohol with its enantiomers?
- Methodological Answer :
Control Variables : Standardize incubation conditions (e.g., liver microsomes, pH, temperature).
Analytical Techniques : Use chiral chromatography (HPLC) coupled with mass spectrometry to quantify enantiomer-specific metabolism .
Statistical Design : Apply ANOVA with post-hoc tests to compare degradation rates across enantiomers.
Reference validated protocols from enantioselective metabolism studies .
Q. How do I conduct a systematic literature review on (-)-ibuprofen alcohol’s synthesis and bioactivity?
- Methodological Answer :
- Keyword Strategy : Combine terms like "(-)-ibuprofen alcohol enantiomer," "stereoselective synthesis," and "COX inhibition" using Boolean operators (AND/OR) .
- Databases : Prioritize PubMed, SciFinder, and Web of Science.
- Inclusion Criteria : Peer-reviewed articles (2000–2025), excluding patents and non-English texts.
Use citation management tools (e.g., Zotero) to track references and identify trends in enantiomer-specific activity .
Advanced Research Questions
Q. How can conflicting data on the enantiomeric efficacy of (-)-ibuprofen alcohol in preclinical models be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity.
- Sensitivity Testing : Replicate experiments under standardized conditions (e.g., identical animal strains, dosing regimens).
- Confounding Factors : Control for variables like hepatic enzyme polymorphisms or drug interactions using multivariate regression .
Document methodological discrepancies (e.g., assay sensitivity) to explain contradictions .
Q. What advanced analytical methods are recommended for characterizing (-)-ibuprofen alcohol’s stereochemical purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use chiral solvating agents (e.g., Pirkle’s reagent) to resolve enantiomeric signals.
- X-ray Crystallography : Confirm absolute configuration with single-crystal analysis.
- Circular Dichroism (CD) : Correlate spectral data with enantiomeric excess (%ee).
Validate results against pharmacopeial standards (e.g., USP monographs) .
Q. How should researchers address ethical challenges in human studies involving (-)-ibuprofen alcohol?
- Methodological Answer :
- Informed Consent : Disclose risks of enantiomer-specific toxicity (e.g., gastrointestinal effects) and ensure voluntary participation .
- Data Anonymization : Remove identifiers from pharmacokinetic datasets shared with external collaborators .
- IRB Compliance : Submit protocols for review, emphasizing justification for enantiomer-focused trials over racemic mixtures .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response relationships of (-)-ibuprofen alcohol in vivo?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- Bootstrap Resampling : Assess confidence intervals for small-sample studies.
- Bayesian Methods : Incorporate prior data on racemic ibuprofen to refine posterior estimates.
Report p-values with exact significance thresholds (e.g., p < 0.01) to avoid overinterpretation .
Tables
| Key Experimental Parameters for Enantioselective Synthesis |
|---|
| Parameter |
| --------------------------- |
| Reaction Temperature (°C) |
| Catalyst |
| Enantiomeric Excess (%ee) |
| Yield |
Source: Adapted from chiral synthesis protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
